1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one
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Overview
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzaldehyde with a thiazepane derivative under acidic conditions, followed by oxidation to introduce the sulfone group. The final step involves the addition of a butenone moiety through a Michael addition reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or the sulfone group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or alkanes .
Scientific Research Applications
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Chalcones: Share the α,β-unsaturated carbonyl system, which is crucial for their biological activity.
Indole Derivatives: Known for their diverse biological activities and structural similarities in terms of aromaticity and functional groups
Uniqueness: 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-methylbut-2-en-1-one is unique due to its combination of a thiazepane ring and a butenone moiety, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3S/c1-12(2)11-16(19)18-8-7-15(22(20,21)10-9-18)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWPTSMCXPNZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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